布帕利西布盐酸盐
概述
科学研究应用
盐酸布帕利西布已广泛研究其在癌症治疗中的潜力。其应用包括:
化学: 用作研究 PI3K 信号通路工具化合物。
生物学: 研究其对细胞增殖、凋亡和血管生成的影响。
医学: 正在进行临床试验,用于治疗各种癌症,包括乳腺癌和头颈部鳞状细胞癌。
作用机制
盐酸布帕利西布通过抑制 PI3K 通路发挥其作用。它选择性地抑制 PI3K 的四种异构体:PI3Kα、PI3Kβ、PI3Kγ 和 PI3Kδ。 通过与腺苷 5'-三磷酸 (ATP) 上的脂质激酶结构域竞争性结合,它阻断 PI3K/AKT 通路,导致细胞增殖抑制、凋亡促进和血管生成减少 .
类似化合物:
匹克替尼: 另一种 PI3K 抑制剂,具有类似的机制,但选择性谱不同。
阿尔佩利西布: 特异性抑制 PI3Kα,并与其他治疗方法联合用于治疗乳腺癌。
独特性: 盐酸布帕利西布由于其泛I类 PI3K 抑制而具有独特性,使其对多种 PI3K 异构体有效。 这种广泛的抑制谱使其能够靶向各种癌症类型,尽管与更具选择性的抑制剂相比,它也导致更高的副作用发生率 .
生化分析
Biochemical Properties
Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .
Cellular Effects
Buparlisib hydrochloride has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .
Molecular Mechanism
At the molecular level, Buparlisib hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buparlisib hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Buparlisib hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Buparlisib hydrochloride is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Buparlisib hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 盐酸布帕利西布的合成涉及多个步骤,从制备核心吡啶基嘧啶结构开始。关键步骤包括:
吡啶基嘧啶核心的形成: 这涉及在碱存在下,2,6-双(吗啉-4-基)嘧啶与4-氯-3-硝基吡啶反应。
硝基的还原: 使用合适的还原剂(例如钯碳(Pd / C))在氢气气氛下将硝基还原为胺。
三氟甲基的引入: 使用三氟甲基化试剂,通过亲核取代反应引入三氟甲基.
工业生产方法: 盐酸布帕利西布的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及优化反应条件,以确保高收率和纯度。 主要考虑因素包括溶剂的选择、温度控制和纯化技术,例如重结晶和色谱 .
化学反应分析
反应类型: 盐酸布帕利西布经历各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,形成相应的氧化物。
还原: 中间阶段的硝基可以还原为胺。
取代: 三氟甲基通过亲核取代引入.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用氢气气氛下的钯碳 (Pd/C)。
取代: 使用三氟甲基碘等三氟甲基化试剂.
相似化合物的比较
Pictilisib: Another PI3K inhibitor with similar mechanisms but different selectivity profiles.
Alpelisib: Specifically inhibits PI3Kα and is used in combination with other therapies for breast cancer.
Copanlisib: A PI3K inhibitor with activity against PI3Kα and PI3Kδ, used for treating certain types of lymphoma.
Uniqueness: Buparlisib Hydrochloride is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .
属性
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYAXBXJXEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156980 | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312445-63-8 | |
Record name | Buparlisib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BKM120-AAA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPARLISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。